

# Technical Support Center: Fructosyl-amino acid Oxidase (FAOD)-Based HbA1c Measurement

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fructosyl-amino acid oxidase*

Cat. No.: *B1167485*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Fructosyl-amino acid oxidase (FAOD)**-based enzymatic assays for Hemoglobin A1c (HbA1c) measurement.

## Frequently Asked Questions (FAQs)

**Q1:** What is the principle of the FAOD-based HbA1c enzymatic assay?

**A1:** The FAOD-based enzymatic method for HbA1c measurement is a multi-step process. Initially, whole blood samples are lysed to release hemoglobin. A specific protease then digests the hemoglobin, cleaving off fructosyl-valine (the glycated N-terminal amino acid of the hemoglobin beta-chain). The **Fructosyl-amino acid oxidase (FAOD)** or a similar enzyme like fructosyl peptide oxidase (FPOX) then specifically oxidizes the fructosyl-valine.<sup>[1][2]</sup> This enzymatic reaction produces hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), which is then measured, typically through a colorimetric reaction involving a peroxidase and a chromogen. The intensity of the color produced is directly proportional to the concentration of HbA1c in the sample.<sup>[3]</sup>

**Q2:** What are the main advantages of the FAOD-based HbA1c assay compared to other methods like HPLC?

**A2:** The primary advantages of the FAOD-based enzymatic assay are its high precision, high throughput, and suitability for automation on standard clinical chemistry analyzers.<sup>[3][4]</sup> This makes it a cost-effective and efficient method for routine HbA1c testing.

Q3: What are the known limitations or challenges of this method?

A3: A significant limitation of the enzymatic method is its inability to detect the presence of hemoglobin variants.<sup>[5]</sup> While some assays are designed to minimize interference from common variants, certain hemoglobinopathies can lead to clinically relevant discordant results.<sup>[5][6]</sup> Additionally, factors that affect the lifespan of red blood cells, such as certain anemias or recent blood transfusions, can lead to misleading HbA1c results regardless of the measurement method used.

Q4: How should samples be collected and handled for FAOD-based HbA1c analysis?

A4: Whole blood samples should be collected in EDTA anticoagulant tubes. It is crucial to gently invert the tube multiple times to ensure thorough mixing and prevent erythrocyte sedimentation, as this can affect the accuracy of the assay.<sup>[3]</sup> Samples are typically stable for up to two weeks when stored at 2-8°C.<sup>[3]</sup>

## Troubleshooting Guide

| Problem                                                                                                                                                                                                                                                                          | Potential Cause                                                                                                                                                                                                                                                                                                          | Recommended Action                                                                                                                                                                                                                                                                                        |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high or low HbA1c results                                                                                                                                                                                                                                           | Presence of Hemoglobin Variants: Certain hemoglobin variants can interfere with the assay, leading to inaccurate results. For example, some studies have shown that Hb Okayama, HbAE, and Hb Lepore can cause clinically relevant discordant results with some enzymatic assays. <a href="#">[5]</a> <a href="#">[6]</a> | If a hemoglobin variant is suspected, consider re-testing the sample using an alternative method that is less susceptible to interference from that specific variant, such as boronate affinity chromatography or a different enzymatic assay with demonstrated lack of interference. <a href="#">[7]</a> |
| Altered Red Blood Cell (RBC) Lifespan: Conditions that shorten RBC lifespan (e.g., hemolytic anemia, recent significant blood loss) will falsely lower HbA1c levels. Conditions that prolong RBC lifespan (e.g., iron deficiency anemia, splenectomy) can falsely elevate HbA1c. | Review the patient's clinical history for any conditions affecting RBC turnover. Consider alternative glycemic markers like fructosamine or continuous glucose monitoring for a more accurate assessment of long-term glycemic control in these individuals.                                                             |                                                                                                                                                                                                                                                                                                           |
| High Levels of Interfering Substances: Extremely high levels of triglycerides (lipemia) or bilirubin (icterus) can potentially interfere with the colorimetric detection step of the assay.                                                                                      | Follow laboratory protocols for managing lipemic or icteric samples, which may include high-speed centrifugation or use of lipid-clearing agents. Refer to the specific assay's package insert for stated interference limits.                                                                                           |                                                                                                                                                                                                                                                                                                           |
| Carbamylated or Acetylated Hemoglobin: In patients with renal failure, elevated urea levels can lead to the formation of carbamylated                                                                                                                                            | Be cautious when interpreting HbA1c results from patients with severe uremia. While some enzymatic assays claim no significant interference from                                                                                                                                                                         |                                                                                                                                                                                                                                                                                                           |

|                                                                                                                                                                                                                          |                                                                                                                                                                                                                                                     |                                                                                                                                                                                                  |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| hemoglobin, which may interfere with some HbA1c assays. <sup>[8]</sup> High doses of acetylsalicylic acid (aspirin) can lead to acetylated hemoglobin, which may also cause interference in some methods. <sup>[9]</sup> | carbamylated hemoglobin, it is a point of concern. <sup>[10]</sup> For patients on high-dose aspirin therapy, be aware of the potential for interference, although the clinical significance may be minimal with some modern assays. <sup>[9]</sup> |                                                                                                                                                                                                  |
| High variability between replicate measurements                                                                                                                                                                          | Incomplete Lysis of Red Blood Cells: If the lysing agent is not working effectively or the incubation time is insufficient, incomplete release of hemoglobin can lead to inconsistent results.                                                      | Ensure that the lysing reagent is within its expiration date and has been stored correctly. Verify that the incubation time and temperature for the lysis step are as specified in the protocol. |
| Inadequate Mixing of Sample: Failure to properly mix the whole blood sample before analysis can lead to sampling errors, as red blood cells can settle.                                                                  | Gently invert the sample tube multiple times immediately before analysis to ensure a homogenous suspension of erythrocytes.                                                                                                                         |                                                                                                                                                                                                  |
| Reagent Issues: Reagents may be expired, improperly stored, or contaminated, leading to poor assay performance.                                                                                                          | Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperature and protected from light if necessary. Use fresh reagent lots if instability is suspected.                                                  |                                                                                                                                                                                                  |
| Assay failure or no result obtained                                                                                                                                                                                      | Instrument Malfunction: The clinical chemistry analyzer may have a fault.                                                                                                                                                                           | Perform instrument maintenance and quality control checks as per the manufacturer's instructions.                                                                                                |
| Incorrect Reagent Preparation: If reagents require reconstitution or mixing, errors                                                                                                                                      | Carefully follow the manufacturer's instructions for reagent preparation, paying                                                                                                                                                                    |                                                                                                                                                                                                  |

in this process can lead to assay failure.

close attention to volumes and mixing procedures.

## Data on Potential Interferences

The following tables summarize quantitative data on the interference of various substances with specific commercial FAOD-based HbA1c assays. It is important to note that interference can be method-specific, and users should always consult the package insert for their particular assay.

Table 1: Interference from Endogenous Substances in the Diazyme Direct Enzymatic HbA1c Assay[10]

| Interfering Substance | Concentration at which No Significant Interference was Observed |
|-----------------------|-----------------------------------------------------------------|
| Total Bilirubin       | 15 mg/dL                                                        |
| Conjugated Bilirubin  | 13 mg/dL                                                        |
| Triglycerides         | 4000 mg/dL                                                      |
| Glucose               | 4000 mg/dL                                                      |
| Urea                  | 80 mg/dL                                                        |
| Uric Acid             | 30 mg/dL                                                        |
| Ascorbic Acid         | 12 mg/dL                                                        |

Table 2: Interference from Hemoglobin Variants and Modified Hemoglobins

| Interfering Substance  | Assay Manufacturer                                           | Observation                                      | Reference            |
|------------------------|--------------------------------------------------------------|--------------------------------------------------|----------------------|
| Hemoglobin S (HbS)     | Diazyme                                                      | No significant interference.                     | <a href="#">[10]</a> |
| Abbott Alinity c       | Good agreement with HPLC method.                             | <a href="#">[11]</a>                             |                      |
| Mindray BS-600M        | No interference observed.                                    | <a href="#">[1]</a>                              |                      |
| Hemoglobin C (HbC)     | Diazyme                                                      | No significant interference.                     | <a href="#">[10]</a> |
| Abbott Alinity c       | Good agreement with HPLC method.                             | <a href="#">[11]</a>                             |                      |
| Mindray BS-600M        | No interference observed.                                    | <a href="#">[1]</a>                              |                      |
| Hemoglobin E (HbE)     | Diazyme                                                      | No significant interference.                     | <a href="#">[10]</a> |
| Abbott Alinity c       | Good agreement with HPLC method.                             | <a href="#">[11]</a>                             |                      |
| Mindray BS-600M        | No interference observed.                                    | <a href="#">[1]</a>                              |                      |
| Hemoglobin D (HbD)     | Abbott Alinity c                                             | Good agreement with HPLC method.                 | <a href="#">[11]</a> |
| Mindray BS-600M        | No interference observed.                                    | <a href="#">[1]</a>                              |                      |
| Fetal Hemoglobin (HbF) | Abbott Alinity c                                             | Clinically significant deviation at levels >10%. | <a href="#">[6]</a>  |
| Mindray BS-600M        | Significant negative bias that increases with concentration. | <a href="#">[12]</a>                             |                      |

|                            |         |                                                    |      |
|----------------------------|---------|----------------------------------------------------|------|
| Carbamylated<br>Hemoglobin | Diazyme | No adverse effect on<br>the enzymatic<br>reaction. | [10] |
| Mindray BS-600M            |         | No interference<br>observed.                       | [1]  |
| Acetylated<br>Hemoglobin   | Diazyme | No adverse effect on<br>the enzymatic<br>reaction. | [10] |
| Mindray BS-600M            |         | No interference<br>observed.                       | [1]  |

## Experimental Protocols

### Principle of the FAOD-based HbA1c Assay

The enzymatic assay for HbA1c typically involves the following key steps:

- Sample Lysis: A whole blood sample is mixed with a lysing reagent to break open the red blood cells and release hemoglobin.
- Protease Digestion: A specific protease is added to the lysed sample. This enzyme cleaves the hemoglobin molecule, releasing the N-terminal fructosyl dipeptide (fructosyl-Val-His) from the beta-chain of HbA1c.
- Enzymatic Oxidation: Fructosyl peptide oxidase (FPOX) or a similar enzyme specifically oxidizes the liberated fructosyl dipeptide.
- Detection: The oxidation reaction produces hydrogen peroxide ( $H_2O_2$ ). In the presence of peroxidase (POD) and a chromogenic substrate, the  $H_2O_2$  generates a colored product.
- Quantification: The change in absorbance due to the colored product is measured spectrophotometrically and is directly proportional to the HbA1c concentration. Some assays also measure total hemoglobin in a separate reaction to calculate the %HbA1c.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow of the **Fructosyl-amino acid oxidase (FAOD)-based HbA1c assay**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for unexpected HbA1c results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analytical performance evaluation of the Mindray enzymatic assay for hemoglobin A1c measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sorachim.com [sorachim.com]
- 4. diazyme.com [diazyme.com]
- 5. Analytical interference of 33 different hemoglobin variants on HbA1c measurements comparing high-performance liquid chromatography with whole blood enzymatic assay: A multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Variant Hemoglobins Interfering with Hemoglobin A1c Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of in vivo hemoglobin carbamylation on HbA1c measurements by various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resource.1st.ir [resource.1st.ir]
- 11. Comparison of Hb A1c Quantification in the Presence of Hemoglobin Variants of an HPLC Assay with an Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference of hemoglobin variants with HbA1c measurements by six commonly used HbA1c methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Fructosyl-amino acid Oxidase (FAOD)-Based HbA1c Measurement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167485#challenges-in-fructosyl-amino-acid-oxidase-based-hba1c-measurement>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)